L-Proline, 1-(1-methylethyl)-5-oxo-

Regioisomer discrimination Physicochemical properties Hydrogen bonding

Synthetic routes requiring a chiral 5-oxopyrrolidine scaffold with free carboxylic acid often force researchers into extra saponification steps when ester analogs are used. CAS 928063-85-8 eliminates this bottleneck-the N-isopropyl substituent leaves the -COOH group intact for direct amide bond formation, metal coordination, and salt preparation without deprotection. • Direct coupling without ester hydrolysis saves 1-2 synthetic steps vs. isopropyl ester (CAS 52989-50-1). • Supplied as powder at 95% purity with batch-specific QC documentation (NMR, HPLC, GC). • Store at 4 °C; ships ambient for precise gravimetric dispensing at small scale.

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 928063-85-8
Cat. No. B2371998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, 1-(1-methylethyl)-5-oxo-
CAS928063-85-8
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESCC(C)N1C(CCC1=O)C(=O)O
InChIInChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1
InChIKeyJKROOJVDSHRXCY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl Pyroglutamic Acid: Chiral Scaffold Overview


L-Proline, 1-(1-methylethyl)-5-oxo- (CAS 928063-85-8), also designated (S)-1-isopropyl-5-oxopyrrolidine-2-carboxylic acid or N-isopropyl-L-pyroglutamic acid, is a chiral, non-aromatic N-alkylated γ-lactam carboxylic acid belonging to the 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) family [1]. With a molecular formula of C₈H₁₃NO₃ and a molecular weight of 171.19 g·mol⁻¹, it features an isopropyl substituent on the lactam nitrogen rather than the more common isopropyl ester at the carboxylic acid terminus, placing it in a distinct regioisomeric class from isopropyl pyroglutamate esters (e.g., CAS 52989-50-1) [2]. The compound is supplied as a powder with standard catalog purities of 95% or 98%, and vendors including Bidepharm and Leyan provide batch-specific QC documentation (NMR, HPLC, GC) . Its primary cited applications are as a chiral building block and synthetic intermediate in pharmaceutical research, particularly for enantioselective catalyst development and bioactive molecule construction [3].

Why N-Isopropyl Acid Differs from Generic Analogs


The critical structural feature of CAS 928063-85-8 is N-alkylation—the isopropyl group is covalently attached to the pyrrolidine ring nitrogen, not to the carboxylic acid oxygen as in isopropyl 5-oxo-L-prolinate (CAS 52989-50-1). This regioisomeric distinction produces fundamentally different physicochemical and reactivity profiles: the N-isopropyl compound retains a free carboxylic acid (pKa-relevant hydrogen bond donor count = 1, XLogP3-AA = 0.2) suitable for salt formation, amide coupling, and coordination chemistry, whereas the isopropyl ester (XLogP = 0.545, HBD = 0 for the neutral ester form) behaves as a lipophilic pro-drug-type entity with distinct solubility and metabolic liability [1]. Compared to the parent 5-oxo-L-proline (XLogP ≈ -0.8 to -2.7, HBD = 2) [2] or the smaller N-methyl analog (mp 148–150 °C) , the N-isopropyl substituent confers increased steric bulk and modulated lipophilicity that directly impact enzyme recognition, receptor binding, and pharmacokinetic behavior of downstream derivatives—making simple interchange among in-class compounds invalid without re-optimization of the synthetic route or biological assay [3].

Key Differentiation Evidence Against Closest Analogs


Regioisomeric Identity vs. Isopropyl Ester and N-Methyl Analog

CAS 928063-85-8 is the N-isopropyl-substituted free carboxylic acid, whereas CAS 52989-50-1 is the O-isopropyl ester of 5-oxo-L-proline. The N-isopropyl acid has a computed XLogP3-AA of 0.2, one hydrogen bond donor (carboxylic acid O–H), and a topological polar surface area (TPSA) of 57.6 Ų [1]; the isopropyl ester has a higher LogP of 0.545, zero hydrogen bond donors in its neutral form, and a TPSA of 55.4 Ų . The N-methyl analog (CAS 52574-06-8) has a molecular weight of 143.14 g·mol⁻¹ and a melting point of 148–150 °C , while the N-isopropyl compound lacks a well-defined melting point in available databases, consistent with its differing solid-state packing and thermal behavior.

Regioisomer discrimination Physicochemical properties Hydrogen bonding

Purity Specifications and Batch QC Certification

Multiple independent suppliers report defined purity grades for CAS 928063-85-8. Bidepharm lists a standard purity of 95% and provides batch-specific QC reports including NMR, HPLC, and GC ; Leyan offers a 98% purity grade ; ChemeNufactor specifies 95%+ . For comparator 1-ethyl-5-oxo-L-proline (CAS 950749-08-3), the minimum purity is also 95% (Biosynth/CymitQuimica) , but detailed multi-method QC reporting is less consistently advertised across vendors.

Purity specification Quality control Batch analysis

Stereochemical Integrity and Configurational Stability

PubChem records confirm CAS 928063-85-8 has exactly 1 defined atom stereocenter and 0 undefined atom stereocenters, with the stereodescriptor (S) at the pyrrolidine C-2 position [1]. The SMILES notation CC(C)N1[C@@H](CCC1=O)C(=O)O encodes this absolute configuration unambiguously. In contrast, the parent 5-oxo-L-proline (CAS 98-79-3) also carries the (S)-configuration but lacks the N-substituent that can influence racemization propensity under basic or thermal conditions [2]. The N-isopropyl group may provide steric shielding that retards α-proton abstraction at C-2, a known degradation pathway for pyroglutamic acid derivatives under peptide coupling conditions.

Chirality Enantiomeric purity Stereocenter

Physical Form and Safety Profile vs. Liquid Ester

CAS 928063-85-8 carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with Signal Word 'Warning,' as reported by ECHA through one notifying company [1]. Storage temperature is specified as 4 °C (American Elements) [2]. The isopropyl ester analog (CAS 52989-50-1) is a liquid at ambient temperature (boiling point 314.5 °C, flash point 144 °C, density 1.124) , presenting different handling and storage logistics. The solid powder form of CAS 928063-85-8 simplifies weighing and transfer for small-scale laboratory synthesis compared to the liquid ester.

Safety GHS classification Storage stability

Optimal Application Scenarios Based on Evidence


Chiral Building Block with Free Carboxylic Acid

When a synthetic route demands a chiral 5-oxopyrrolidine scaffold with a free –COOH group for direct amide bond formation, metal coordination, or salt preparation, CAS 928063-85-8 is the appropriate choice over the isopropyl ester (CAS 52989-50-1). The XLogP3-AA of 0.2 and hydrogen bond donor count of 1 [1] confirm the availability of the acidic proton, enabling direct coupling without saponification. This scenario applies to the synthesis of dipeptide conjugates containing the (S)-5-oxopyrrolidine-2-carboxylic acid moiety, as described in recent solid-phase peptide synthesis studies [2].

Medicinal Chemistry SAR for N-Alkyl Substitution

For structure–activity relationship (SAR) studies exploring the effect of N-alkyl size on target binding, CAS 928063-85-8 fills the gap between the N-methyl analog (MW 143.14, mp 148–150 °C) and larger N-aryl or N-benzyl pyroglutamic acid derivatives investigated as HIV-1 non-nucleoside reverse transcriptase inhibitors [3]. The N-isopropyl group introduces steric bulk and modulated lipophilicity (Δ XLogP ≈ +1.0 to +2.9 vs. parent 5-oxo-L-proline) [1][4] without the aromatic character that can dominate π-stacking interactions, enabling cleaner interpretation of steric vs. electronic effects.

Solid-Phase Handling and QC-Traceable Research

CAS 928063-85-8 is supplied as a solid powder stored at 4 °C [5], facilitating precise gravimetric dispensing for small-scale reactions. The availability of 98% purity grade with multi-method batch QC (NMR, HPLC, GC) from suppliers such as Leyan and Bidepharm provides the documentation trail required by pharmaceutical research organizations and academic core facilities operating under quality management guidelines.

Enantioselective Organocatalyst Development

The (S)-configuration at C-2 with a single, well-defined stereocenter [1] and the N-isopropyl substituent's potential to enhance configurational stability make this compound a candidate precursor for novel proline-derived organocatalysts. Kuujia specifically notes its utility in the development of enantioselective catalysts [6], where the N-alkyl group can modulate catalyst conformation and transition-state organization differently than the more common N-methyl or esterified proline derivatives.

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